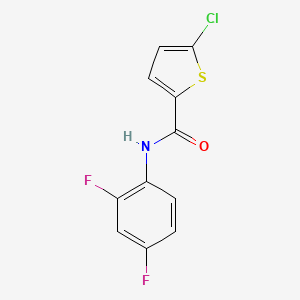

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMHVJKJXAHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene or phenyl derivatives.

科学的研究の応用

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is studied for its interactions with various biological targets and pathways, contributing to the understanding of its mechanism of action.

作用機序

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell walls.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazolecarboxamide Derivatives

Compound 5a : 5-Chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₁₈H₁₃ClF₂N₃O)

- Core Structure : Pyrazole ring (vs. thiophene in the target compound).

- Biological Activity : Exhibits strong antifungal activity against Pythium ultimum (MIC₅₀ = 12.5 µg/mL) [10].

- Key Structural Differences :

- Pyrazole’s nitrogen-rich core may enhance hydrogen bonding with fungal targets.

- The 3-methyl and 1-phenyl groups on the pyrazole likely contribute to hydrophobic interactions.

- Comparison : While the target compound shares the N-(2,4-difluorophenyl) group, its thiophene core may confer distinct electronic properties (e.g., lower polarity) compared to the pyrazole analog.

Fluoroquinolone Derivatives

Tosufloxacin and Trovafloxacin

- Core Structure: Quinolone nucleus with a 2,4-difluorophenyl group at the N-1 position.

- Biological Activity: Enhanced bactericidal activity against Staphylococcus aureus persisters compared to non-fluorinated quinolones (e.g., ciprofloxacin) [4].

- Key Structural Insight : The 2,4-difluorophenyl group improves target affinity (likely via π-π stacking with bacterial DNA gyrase) and reduces off-target effects.

Thiophene Carboxamide Antithrombotics

Rivaroxaban (BAY 59-7939) : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (C₁₉H₁₈ClN₃O₅S)

- Core Structure: Thiophene-2-carboxamide with an oxazolidinone substituent.

- Biological Activity : Potent direct Factor Xa inhibitor (IC₅₀ = 0.7 nM) used in thromboembolism prevention [6].

- Key Structural Differences: The oxazolidinone moiety and morpholinyl group enhance binding to Factor Xa’s S4 pocket. The (5S)-stereochemistry is critical for enantioselective activity [7].

- Comparison: The target compound lacks the oxazolidinone and morpholinyl groups, highlighting how auxiliary substituents dictate target specificity (antithrombotic vs.

Other Thiophene Carboxamide Analogs

- Compound 5al: 5-Amino-3-(4-bromophenyl)-N-((3-chlorophenyl)carbamoyl)-4-cyano-2,3-dihydrothiophene-2-carboxamide (C₂₀H₁₇ClN₄O₂S) Features a dihydrothiophene core with cyano and bromophenyl groups. Reduced aromaticity compared to the target compound may alter bioavailability [9].

Mechanistic and Pharmacokinetic Insights

- Role of 2,4-Difluorophenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in fluoroquinolones [4]. Reduces metabolic deactivation by cytochrome P450 enzymes due to fluorine’s electron-withdrawing effects.

- Thiophene vs. Pyrazole Cores :

- Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyrazole’s nitrogens facilitate hydrogen bonding.

- Synthetic Challenges :

- The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides, involving condensation of thiophene-2-carboxylic acid derivatives with 2,4-difluoroaniline [1].

生物活性

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8ClF2N1O1S1

- Molecular Weight : 273.71 g/mol

- CAS Number : 391225-51-7

The biological activity of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is hypothesized to involve interactions with specific molecular targets. These interactions may modulate various cellular pathways, contributing to its therapeutic effects. The compound's structure suggests potential binding with enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potency in inhibiting cell proliferation. Specific studies have reported that thiophene derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest and affecting signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。